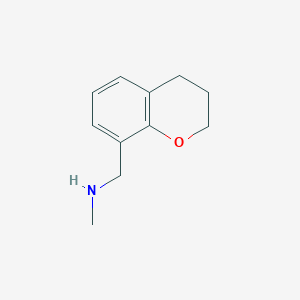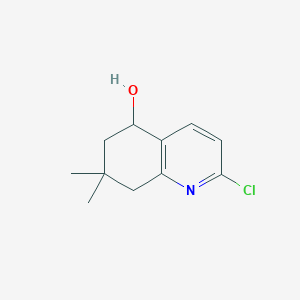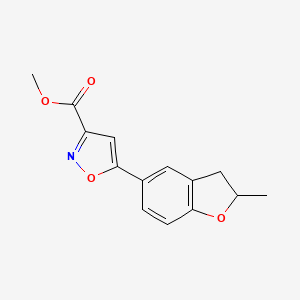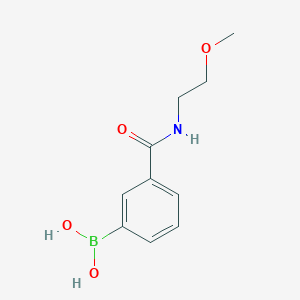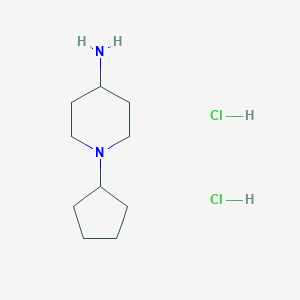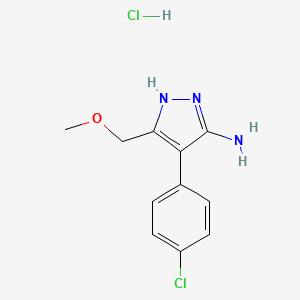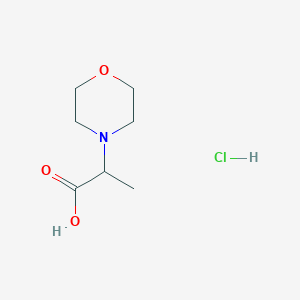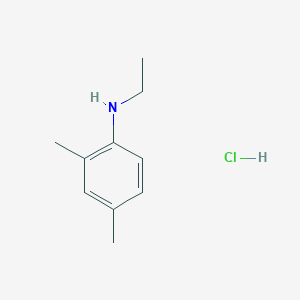
N-ethyl-2,4-dimethylaniline hydrochloride
描述
N-ethyl-2,4-dimethylaniline hydrochloride is an organic compound with the molecular formula C10H15N•HCl and a molecular weight of 185.69 g/mol . It is commonly used as an intermediate in the synthesis of dyes and pigments. The compound is typically found in a powdered form and is known for its stability under standard storage conditions .
准备方法
The synthesis of N-ethyl-2,4-dimethylaniline hydrochloride can be achieved through several methods. One common synthetic route involves the alkylation of 2,4-dimethylaniline with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods often involve similar alkylation reactions but on a larger scale. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
化学反应分析
科学研究应用
N-ethyl-2,4-dimethylaniline hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-ethyl-2,4-dimethylaniline hydrochloride involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition . The compound’s effects in medicinal chemistry are attributed to its ability to interact with cellular pathways, potentially disrupting microbial cell walls or interfering with cancer cell proliferation .
相似化合物的比较
N-ethyl-2,4-dimethylaniline hydrochloride can be compared with other similar compounds such as:
N,N-dimethylaniline: This compound is also used in dye synthesis but lacks the ethyl group, which can influence its reactivity and applications.
N-ethyl-3,5-dimethylaniline: Similar in structure but with different substitution patterns on the aromatic ring, leading to variations in chemical behavior and uses.
N-ethyl-2,4-dimethylbenzylamine:
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and makes it particularly valuable in certain synthetic and research contexts .
属性
IUPAC Name |
N-ethyl-2,4-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-4-11-10-6-5-8(2)7-9(10)3;/h5-7,11H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOIOHFBGKWVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



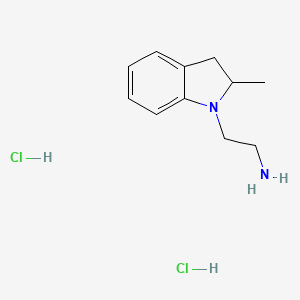
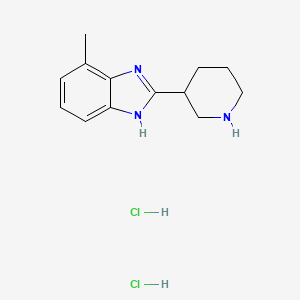
![4-[(Methylamino)methyl]phenol hydrochloride](/img/structure/B1419352.png)

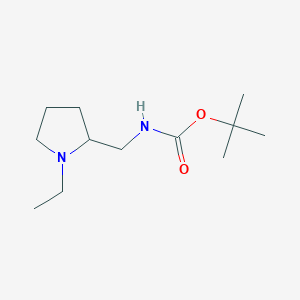
![N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine](/img/structure/B1419356.png)
